1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a propynyl group (a carbon chain with a triple bond), a tetrahydronaphthalenyl group (a polycyclic aromatic hydrocarbon), a piperidine ring (a six-membered ring with one nitrogen atom), and a carboxamide group (a carbonyl group attached to an amine) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of a triple bond in the propynyl group, the aromaticity of the tetrahydronaphthalenyl group, the ring structure of the piperidine, and the polar nature of the carboxamide could all contribute to its overall structure and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The propynyl group could undergo addition reactions at the triple bond, the tetrahydronaphthalenyl group could participate in electrophilic aromatic substitution reactions, and the carboxamide could be involved in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a triple bond, an aromatic ring, a six-membered ring with a nitrogen atom, and a carbonyl group attached to an amine could affect its polarity, solubility, boiling point, melting point, and other properties .科学的研究の応用
Therapeutic and Diagnostic Applications in Oncology
1-Prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide, and similar analogues like 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine, show promise for therapeutic and diagnostic applications in oncology. Modifications to reduce lipophilicity in these compounds have been explored to enhance their utility in cancer research and treatment. The creation of chiral analogues with specific receptor subtype affinities is also noteworthy, particularly for potential use as positron emission tomography (PET) radiotracers (Abate et al., 2011).
Sigma Receptor Affinity and Selectivity
Substances like this compound have shown high affinity for sigma receptors, with certain derivatives being potent ligands. These ligands are significant for their potential in understanding the sigma receptor’s role in various pathological conditions and for developing sigma receptor-targeted therapies. The selectivity and affinity of these compounds at the sigma(1) and sigma(2) receptor subtypes have been extensively studied, providing insights into their potential therapeutic applications (Berardi et al., 2005).
Implications in Tumor Research and Therapy
Several analogues of this compound exhibit promising antiproliferative activity in tumor cell lines. This suggests their potential role in tumor research and therapy. Such compounds could serve as tools in understanding tumor biology and developing new therapeutic strategies for cancer treatment (Berardi et al., 1998).
Development of PET Radiotracers
The high affinity of certain analogues at sigma(2) receptors, along with their selectivity profile, makes them suitable candidates for developing PET radiotracers. This is particularly relevant for tumor diagnosis and imaging, aiding in the detection and monitoring of cancerous growths. The exploration of hybrid structures between different analogues can lead to improved sigma(2) PET tracers, beneficial in oncological diagnostics (Abate et al., 2011).
Receptor Binding Studies and Drug Design
Studies on the structure-affinity relationships of these compounds for various receptors, like the 5-HT7 receptor, have contributed significantly to drug design. Understanding how different substituents affect receptor affinity and intrinsic activity aids in the design of more effective and targeted pharmaceutical agents (Leopoldo et al., 2007).
作用機序
将来の方向性
特性
IUPAC Name |
1-prop-2-ynyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-2-12-21-13-10-16(11-14-21)19(22)20-18-9-5-7-15-6-3-4-8-17(15)18/h1,3-4,6,8,16,18H,5,7,9-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHVTNPWGNQGIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NC2CCCC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。